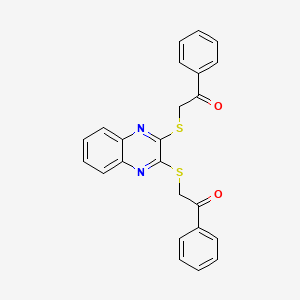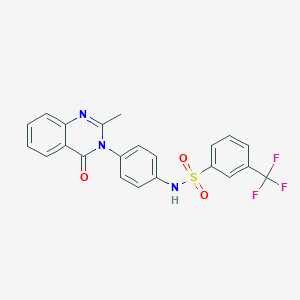
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H16F3N3O3S and its molecular weight is 459.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Pathways and Derivatives : Research has delved into the synthesis and characterization of quinazoline derivatives, indicating the compound's relevance in creating hybrid molecules with potential diuretic and antihypertensive agents. A notable study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, evaluating their pharmacological activities (Mujeeb Ur Rahman et al., 2014).
Antimicrobial Activity
Antimicrobial Properties : Novel series of quinazolinone-sulfonamide linked hybrid heterocyclic entities derived from glycine were synthesized, emphasizing the compound's role in antimicrobial activity. These entities demonstrated varied degrees of inhibitory actions against different bacteria and fungi, suggesting the compound's utility in developing new antimicrobial agents (S. Vanparia et al., 2013).
Anticancer Activity
Potential Anticancer Agents : Research into the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has revealed these compounds as a new class of antitumor agents. This exploration highlights the compound's potential in contributing to anticancer research and therapy development (S. Alqasoumi et al., 2010).
Luminescence and Catalytic Properties
Luminescence and Catalytic Applications : The study and development of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been conducted, showcasing the compound's use in catalysis and luminescence. These complexes were found to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives, demonstrating the compound's versatility in chemical applications (Serkan Dayan et al., 2013).
Enzyme Inhibition
Carbonic Anhydrase Inhibition : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and evaluated as potent inhibitors of the carbonic anhydrase IX, a target for anticancer agents. This research emphasizes the compound's utility in developing enzyme inhibitors with potential therapeutic applications in cancer treatment (Nabih Lolak et al., 2019).
Propriétés
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-14-26-20-8-3-2-7-19(20)21(29)28(14)17-11-9-16(10-12-17)27-32(30,31)18-6-4-5-15(13-18)22(23,24)25/h2-13,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMIHREFKHLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)
![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)
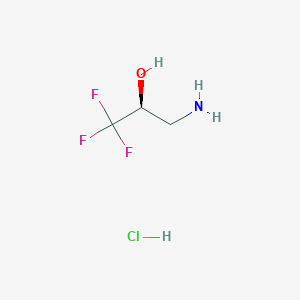
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)
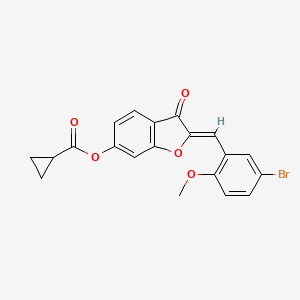
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3014474.png)
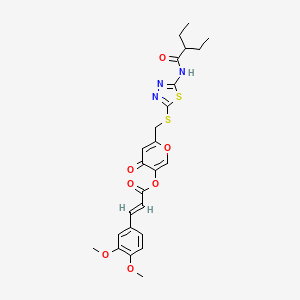
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)
![(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B3014478.png)
![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)
![3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B3014481.png)
